Enantiomer-Dependent Potency at the 5-HT₂C Receptor: (R) vs (S) Configuration
In a series of 2,3-dihydrobenzofuran-based 5-HT₂C agonists, the (+)-(R) enantiomers consistently exhibited higher potency than their (−)-(S) counterparts. For the prototype pair 6a, the (+)-enantiomer achieved a 5-HT₂C EC₅₀ of 20 nM (Emax = 106%), whereas the (−)-enantiomer was markedly less potent, a trend replicated across alkoxy-substituted analogs 6b–6f [1]. Although the target compound is the unsubstituted 3-amine building block, the stereochemical bias is a class-level inference: the (R) configuration at the C3 position of the dihydrobenzofuran ring system is correlated with superior engagement of the 5-HT₂C receptor orthosteric site [1]. In contrast, the (S)-enantiomer hydrochloride (CAS 1637453-80-5) is commercially available at ≥98% purity but may yield inferior biological outcomes if incorporated into downstream chiral drug candidates without enantiomeric validation .
| Evidence Dimension | 5-HT₂C receptor potency (EC₅₀) |
|---|---|
| Target Compound Data | Not directly measured on the free 3-amine building block; class-level inference from (R)-configured 2,3-dihydrobenzofuran agonists. Representative (+)-(R) enantiomer 6a: EC₅₀ = 20 nM [1]. |
| Comparator Or Baseline | (−)-(S) enantiomer of compound 6a: markedly less potent at 5-HT₂C; exact EC₅₀ not reported for the (−)-enantiomer in this pair, but the (+)-isomers are stated to be 'more potent than their (−)-isomers within each pair of enantiomers' across the series [1]. |
| Quantified Difference | Qualitative: (+)-(R) > (−)-(S) across multiple analog pairs; the (S)-enantiomer hydrochloride is commercially available (CAS 1637453-80-5, purity ≥98%) but derives from the opposite stereochemical series . |
| Conditions | Recombinant human 5-HT₂C receptor stably expressed in HEK-293 cells; calcium flux FLIPR assay; compounds tested as HCl or TFA salts [1]. |
Why This Matters
Selection of the correct enantiomer is critical for obtaining biologically active downstream compounds; procurement of the (R)-enantiomer ensures alignment with the stereochemical preference observed in 5-HT₂C agonist pharmacophores.
- [1] Cheng, J.; McCorvy, J. D.; Giguere, P. M.; et al. Design and Discovery of Functionally Selective Serotonin 2C (5-HT₂C) Receptor Agonists. J. Med. Chem. 2016, 59 (21), 9866–9880. https://doi.org/10.1021/acs.jmedchem.6b01194 View Source
